Cas no 41598-78-1 (Ethyl 5-broMo-6-chloro-2-Methylnicotinate)
Ethyl 5-broMo-6-chloro-2-Methylnicotinate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-bromo-6-chloro-2-methylnicotinate
- RKEPWEJGLSAHNK-UHFFFAOYSA-N
- 5-bromo-6-chloro-2-methyl-3-pyridinecarboxylic acid ethyl ester
- CID 86619573
- 3-Pyridinecarboxylic acid, 5-bromo-6-chloro-2-methyl-, ethyl ester
- Ethyl 5-broMo-6-chloro-2-Methylnicotinate
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- Inchi: 1S/C9H9BrClNO2/c1-3-14-9(13)6-4-7(10)8(11)12-5(6)2/h4H,3H2,1-2H3
- InChI Key: RKEPWEJGLSAHNK-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C)C(C(=O)OCC)=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Topological Polar Surface Area: 39.2
Experimental Properties
- Density: 1.534±0.06 g/cm3(Predicted)
- Boiling Point: 299.9±35.0 °C(Predicted)
- pka: -1.76±0.10(Predicted)
Ethyl 5-broMo-6-chloro-2-Methylnicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00D7I4-100mg |
Ethyl 5-broMo-6-chloro-2-Methylnicotinate |
41598-78-1 | 96% | 100mg |
$595.00 | 2023-12-15 | |
| 1PlusChem | 1P00D79S-100mg |
Ethyl 5-broMo-6-chloro-2-Methylnicotinate |
41598-78-1 | 96% | 100mg |
$551.00 | 2023-12-17 |
Ethyl 5-broMo-6-chloro-2-Methylnicotinate Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Ethyl 5-broMo-6-chloro-2-Methylnicotinate
Comprehensive Overview of Ethyl 5-bromo-6-chloro-2-methylnicotinate (CAS No. 41598-78-1)
Ethyl 5-bromo-6-chloro-2-methylnicotinate (CAS No. 41598-78-1) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This ester derivative of nicotinic acid features a unique halogenated structure, combining bromo and chloro substituents, which enhances its reactivity and utility in synthetic applications. Its molecular formula, C9H9BrClNO2, reflects a balanced interplay of steric and electronic properties, making it a valuable intermediate in drug discovery and material science.
In recent years, the demand for halogenated nicotinate derivatives has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers frequently search for "synthesis of Ethyl 5-bromo-6-chloro-2-methylnicotinate" or "applications of bromo-chloro nicotinates," highlighting its relevance in modern chemistry. The compound’s methyl and ethyl ester groups further contribute to its solubility and stability, enabling versatile use in cross-coupling reactions and heterocyclic transformations.
From an industrial perspective, CAS 41598-78-1 is often discussed alongside green chemistry initiatives. Innovations in catalytic halogenation and solvent-free synthesis have reduced the environmental footprint of producing such intermediates. This aligns with global trends toward eco-friendly manufacturing, a topic frequently queried in academic and patent databases. The compound’s regioselective functionalization also makes it a candidate for high-throughput screening in medicinal chemistry.
Analytical characterization of Ethyl 5-bromo-6-chloro-2-methylnicotinate typically involves NMR spectroscopy, HPLC purity testing, and mass spectrometry. These methods ensure compliance with stringent pharmaceutical-grade standards, addressing common user queries like "how to analyze halogenated nicotinates." Additionally, its crystalline structure and melting point data are critical for quality control in large-scale production.
Emerging applications include its use in photoactive materials and bioconjugation techniques, where its electron-withdrawing properties are exploited. As the scientific community explores AI-driven molecular design, compounds like 41598-78-1 serve as benchmarks for predictive modeling of reactivity. This intersection of computational chemistry and experimental validation is a growing area of interest, reflected in search trends.
In summary, Ethyl 5-bromo-6-chloro-2-methylnicotinate exemplifies the synergy between structural complexity and functional versatility. Its role in advancing precision synthesis and sustainable innovation ensures continued relevance across multidisciplinary research fields.
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